Ethyl (chloroacetyl)carbamate

Overview

Description

Ethyl (chloroacetyl)carbamate is an ester of carbamic acid . It is a white solid and is not a component of polyurethanes . It is naturally formed during the fermentation process or during storage of fermented foods and has been detected in many types of fermented foods and alcoholic beverages .

Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . New molecularly imprinted polymers (MIPs), which exhibit specific recognition of ethyl carbamate (EC) have been synthesized and studied . In this process, EC was the template molecule and b-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .Molecular Structure Analysis

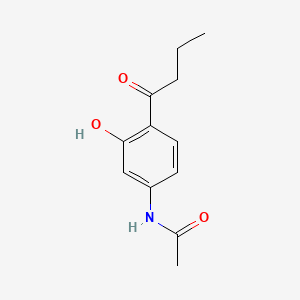

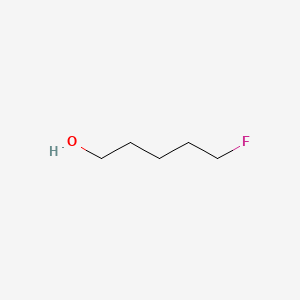

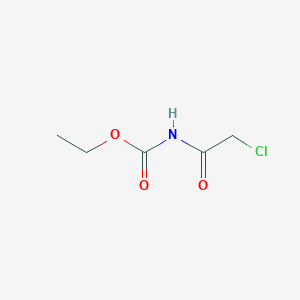

The molecular formula for Ethyl (chloroacetyl)carbamate is C5H8ClNO3 . The molecular weight is 165.58 .Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally (as a yeast metabolite of arginine which is present in grape skins) and the ethanol generated during fermentation .Physical And Chemical Properties Analysis

Ethyl (chloroacetyl)carbamate is a white solid . It has a molecular weight of 165.58 . The IUPAC name is ethyl chloroacetylcarbamate .Scientific Research Applications

Fermented Beverage Safety

Ethyl (chloroacetyl)carbamate: has been studied for its role in the safety of fermented beverages. It’s known that ethyl carbamate can form naturally in these beverages and is considered carcinogenic and genotoxic . Research has focused on isolating strains like Clavispora lusitaniae Cl-p that can degrade ethyl carbamate, thereby reducing its content and improving the safety profile of fermented drinks .

Flavor Enhancement in Fermentation

In addition to safety improvements, certain strains that degrade ethyl carbamate have been found to enhance the flavor profile of fermented beverages. For instance, the aforementioned Clavispora lusitaniae Cl-p not only degrades ethyl carbamate but also contributes to the production of aroma and ester compounds, which are desirable for a richer flavor in products like rice wine .

Carcinogenicity Studies

Ethyl carbamate’s potential as a carcinogen has prompted extensive research into its effects. Studies have been conducted to understand the mechanisms of its formation, its presence in various foods and beverages, and its impact on health. This research is crucial for developing strategies to minimize exposure and risk .

Food Microbiology

The compound’s interaction with microorganisms during fermentation is of particular interest in food microbiology. By understanding how ethyl carbamate interacts with different strains of yeast and bacteria, scientists can manipulate fermentation processes to reduce the levels of this compound in the final product .

Genetic Modification for Arginine Metabolism

One approach to reducing ethyl carbamate content is through the genetic modification of Saccharomyces cerevisiae wine strains. By targeting pathways of arginine transport and metabolism, researchers aim to minimize the precursors that lead to ethyl carbamate formation during wine fermentation .

Technological Interventions in Winemaking

Beyond biological methods, technological interventions are also being explored. These include changes in grape cultivation, fermentation techniques, and storage conditions to prevent the formation of ethyl carbamate in wines. Such interventions are critical for maintaining the quality and safety of wine .

Enzymatic Degradation

The direct degradation of ethyl carbamate using enzymes is another area of application. Enzymes that can break down ethyl carbamate are being studied for their potential to be used in the food industry to ensure the safety of fermented foods and beverages .

Public Health Policy

Finally, the research on ethyl carbamate has implications for public health policy. By providing evidence-based guidelines on acceptable levels of ethyl carbamate in foods and beverages, regulatory agencies can better protect consumers from potential health risks .

Mechanism of Action

Target of Action

Ethyl (chloroacetyl)carbamate, also known as Ethyl carbamate, is an organic compound that is an ester of carbamic acid .

Mode of Action

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate

Biochemical Pathways

In alcoholic beverages, Ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . The metabolic pathway of Ethyl carbamate formation is partly shared with that of putrescine biosynthesis .

Pharmacokinetics

The compound’s solubility and other physicochemical properties are provided . These properties can impact the bioavailability of the compound, influencing its absorption and distribution in the body.

Result of Action

Ethyl carbamate has been used as an antineoplastic agent and for other medicinal purposes, but this application ended after it was discovered to be carcinogenic in 1943 . It is considered a carcinogen and is rarely used due to its potential to cause cancer . It was found to be toxic, carcinogenic, and largely ineffective in the treatment of multiple myeloma .

Action Environment

The formation of Ethyl carbamate is influenced by environmental factors such as temperature and duration of storage . In the context of winemaking, various approaches are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, and transportation .

Safety and Hazards

Future Directions

The FDA has worked with domestic manufacturers and other government agencies to set voluntary limits for ethyl carbamate in wines and distilled spirits and to share information on reducing ethyl carbamate exposure . This study indicates that ferroptosis is a new mechanism for EC-caused toxicity due to Nrf2 inactivation and GSH depletion . It thus opens up a new avenue for the prevention and control of EC-induced oxidative damage, which will help ensure the safety of fermented food .

properties

IUPAC Name |

ethyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKXMEBGSGFRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283674 | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (chloroacetyl)carbamate | |

CAS RN |

6092-47-3 | |

| Record name | 6092-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6092-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.